
TTAPE-Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene (TTAPE-Me) is a compound known for its aggregation-induced emission properties. It is widely used as a fluorescent probe for detecting anionic phospholipids such as cardiolipin, phosphatidylglycerol, and phosphatidylserine, as well as nucleic acids and the anionic polysaccharide heparin .
Preparation Methods
The synthetic route for 1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene involves the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene with 2-bromoethyltrimethylammonium bromide under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate .
Chemical Reactions Analysis
1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: The trimethylammonium groups can be substituted with other functional groups under appropriate conditions.
Aggregation-Induced Emission: The compound exhibits fluorescence when aggregated, which is a unique property utilized in various applications.
Common reagents used in these reactions include oxidizing agents, bases, and solvents like DMF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting anionic phospholipids and nucleic acids.
Biology: Employed in cell imaging and studying lipid membranes.
Medicine: Potential applications in diagnostic imaging and detecting specific biomolecules.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene exerts its effects involves its aggregation-induced emission properties. When the compound aggregates, it undergoes a conformational change that enhances its fluorescence. This property is exploited in detecting anionic phospholipids and nucleic acids. The molecular targets include cardiolipin, phosphatidylglycerol, and phosphatidylserine .
Comparison with Similar Compounds
1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene is unique due to its strong aggregation-induced emission properties. Similar compounds include:
Tetraphenylethene derivatives: These compounds also exhibit aggregation-induced emission but may have different functional groups and properties.
Fluorescent probes: Other fluorescent probes like 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene can be used for similar applications but may not have the same specificity or fluorescence intensity.
1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene stands out due to its high fluorescence intensity and specificity for anionic phospholipids and nucleic acids .
Properties
Molecular Formula |
C46H68Br4N4O4 |
|---|---|
Molecular Weight |
1060.7 g/mol |
IUPAC Name |
trimethyl-[2-[4-[1,2,2-tris[4-[2-(trimethylazaniumyl)ethoxy]phenyl]ethenyl]phenoxy]ethyl]azanium;tetrabromide |
InChI |
InChI=1S/C46H68N4O4.4BrH/c1-47(2,3)29-33-51-41-21-13-37(14-22-41)45(38-15-23-42(24-16-38)52-34-30-48(4,5)6)46(39-17-25-43(26-18-39)53-35-31-49(7,8)9)40-19-27-44(28-20-40)54-36-32-50(10,11)12;;;;/h13-28H,29-36H2,1-12H3;4*1H/q+4;;;;/p-4 |
InChI Key |
AFLMSZYBOYHTEF-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=C(C=C3)OCC[N+](C)(C)C)C4=CC=C(C=C4)OCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


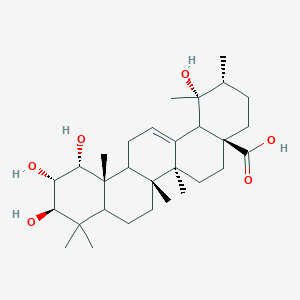
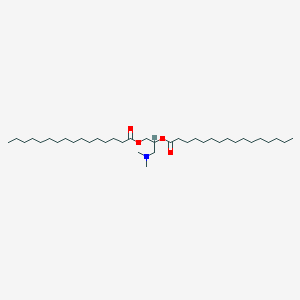
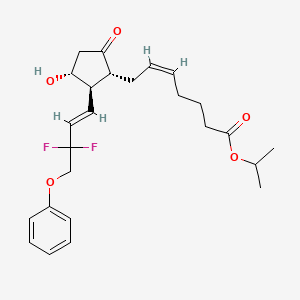
![(1R,9R,10S,12R,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855657.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10855664.png)
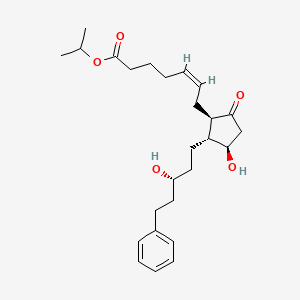
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate](/img/structure/B10855674.png)
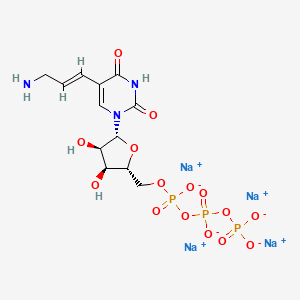

![[(3aR,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B10855686.png)
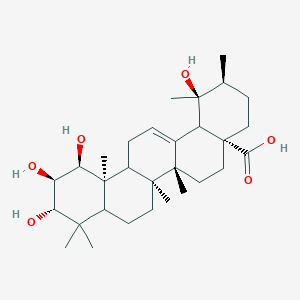
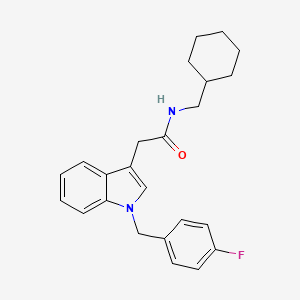
![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
